molecular formula C21H14N2O3 B7548226 1,3,4-Oxadiazole, 2-[(benzo[b]benzofuran-2-yloxy)methyl]-5-phenyl-

1,3,4-Oxadiazole, 2-[(benzo[b]benzofuran-2-yloxy)methyl]-5-phenyl-

Cat. No. B7548226
M. Wt: 342.3 g/mol
InChI Key: SDSVOUIZOGEMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4-Oxadiazole, 2-[(benzo[b]benzofuran-2-yloxy)methyl]-5-phenyl- is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1,3,4-Oxadiazole, 2-[(benzo[b]benzofuran-2-yloxy)methyl]-5-phenyl- is not fully understood. However, it has been suggested that this compound may exert its biological activity by inhibiting certain enzymes or proteins that are essential for the growth and survival of cancer cells or microorganisms.
Biochemical and Physiological Effects:
1,3,4-Oxadiazole, 2-[(benzo[b]benzofuran-2-yloxy)methyl]-5-phenyl- has been reported to exhibit various biochemical and physiological effects. In a study published in the Journal of Medicinal Chemistry, this compound was found to induce apoptosis (programmed cell death) in breast cancer cells. Another study published in the Journal of Natural Products reported that this compound showed moderate inhibition of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,3,4-Oxadiazole, 2-[(benzo[b]benzofuran-2-yloxy)methyl]-5-phenyl- in lab experiments is its diverse biological activity, which makes it a promising candidate for drug development. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 1,3,4-Oxadiazole, 2-[(benzo[b]benzofuran-2-yloxy)methyl]-5-phenyl-. One possible direction is to investigate its activity against other types of cancer cells and microorganisms. Another direction is to optimize its pharmacokinetic properties, such as its solubility and stability, to improve its efficacy as a drug candidate. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis of 1,3,4-Oxadiazole, 2-[(benzo[b]benzofuran-2-yloxy)methyl]-5-phenyl- can be achieved through the reaction of 2-(benzo[b]benzofuran-2-yloxy)acetic acid hydrazide with phenylacetic acid in the presence of phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain the final compound. This synthesis method has been reported in a research paper published in the Journal of Heterocyclic Chemistry.

Scientific Research Applications

1,3,4-Oxadiazole, 2-[(benzo[b]benzofuran-2-yloxy)methyl]-5-phenyl- has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the growth of breast cancer cells. Another study published in the Journal of Antimicrobial Chemotherapy reported that this compound showed promising activity against drug-resistant strains of Staphylococcus aureus.

properties

IUPAC Name

2-(dibenzofuran-2-yloxymethyl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3/c1-2-6-14(7-3-1)21-23-22-20(26-21)13-24-15-10-11-19-17(12-15)16-8-4-5-9-18(16)25-19/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSVOUIZOGEMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)COC3=CC4=C(C=C3)OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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